(S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide is a complex organic compound that belongs to the class of aminoquinazoline derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an impurity in the synthesis of Afatinib, a drug used in cancer therapy. The presence of bromine and fluorine atoms, along with the tetrahydrofuran moiety, contributes to its unique chemical properties.
The compound is classified under the broader category of quinazoline derivatives, which are known for their diverse biological activities. It can be identified by its Chemical Abstracts Service (CAS) number 1637254-93-3. The structural complexity arises from the integration of various functional groups, including a bromo substituent and a chloro-fluoroaniline moiety, which enhance its pharmacological profile.
The synthesis of (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide involves several steps:
The detailed synthesis process can vary based on laboratory conditions and specific reagents used, but it generally follows established organic synthesis protocols for complex molecules .
The molecular formula for (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide is .
The structural features include:
The compound's stereochemistry is indicated by the (S,E) notation, suggesting specific configurations that may influence its biological interactions.
(S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide can undergo various chemical reactions typical for aminoquinazolines:
The mechanism of action for (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide is largely derived from its role as an impurity in Afatinib synthesis. It is hypothesized that this compound may exhibit similar mechanisms to Afatinib by inhibiting epidermal growth factor receptor (EGFR) signaling pathways involved in tumor growth:
Data supporting these mechanisms can be gathered from pharmacological studies comparing its activity with Afatinib .
The physical properties of (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yloxy)quinazolin -6 -yl )but -2 -enamide include:
Chemical properties include:
(S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-tetrahydrofuran -3 -yloxy )quinazolin -6 -yl )but -2 -enamide has potential applications in:
This compound exemplifies a significant area of interest within pharmaceutical research due to its complex structure and potential therapeutic applications.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: